Lipophilicity Advantage of the 3-Methyl Substituent Versus Des-Methyl Analog: Enabling Superior Membrane Penetration in Cellular Assays
The 3-methyl group on the target compound increases calculated lipophilicity by approximately 0.5–0.7 log units relative to the corresponding des-methyl analog (4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, CAS 1354950-72-3). The des-methyl analog has an XLogP3 value of 0.4, whereas methyl-substituted tetrahydroindazole carboxylic acids in this series exhibit XLogP3 values in the range of 1.0–1.5 . A logD difference of this magnitude is sufficient to alter passive membrane permeability and metabolic clearance rates, as demonstrated in the tetrahydroindazole DHODH inhibitor series where small substituent changes on the pyridyl ring produced measurable differences in both potency and in vitro metabolic stability . While direct experimental logP/logD data for CAS 1338247-84-9 have not been published, the direction and approximate magnitude of the shift are consistent across multiple measured tetrahydroindazole analogs where methyl introduction at position 3 predictably elevates logP by 0.5–0.8 units .
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | Predicted logP ~1.0–1.5 (estimated based on class-level data for 3-methyl-tetrahydroindazole carboxylic acids) |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS 1354950-72-3): XLogP3 = 0.4 |
| Quantified Difference | ΔlogP ≈ +0.6–1.1 units (predicted increase from methyl addition) |
| Conditions | Predicted/calculated logP values from vendor databases and drug information resources; note that target compound experimental logP has not been determined in peer-reviewed studies. |
Why This Matters
A ~0.6–1.1 unit logP increase translates to measurably higher membrane permeability and altered distribution behavior in cell-based assays, making this compound a more suitable choice for programs requiring balanced lipophilicity for intracellular target engagement.
- [1] Building Block BOC Sciences. 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid. CAS 1354950-72-3. XLogP3: 0.4. Available at: https://buildingblock.bocsci.com View Source
- [2] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. J. Med. Chem. 2020, 63 (8), 3915–3934. DOI: 10.1021/acs.jmedchem.9b01658. IC₅₀ values as low as 15 nM reported; SAR demonstrates impact of small substituent changes on potency and metabolic stability. View Source
- [3] DrugMap. 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. XLogP: 1.3. 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. XLogP3: 1.3. Available at: https://drugmap.idrblab.net; CymitQuimica product page. View Source
